2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid
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Overview
Description
2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid is an organic compound that features both chlorine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-chloro-4-fluorophenylboronic acid as a starting material . This compound can undergo various reactions such as Suzuki-Miyaura coupling to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 4-Chloro-2-fluorophenylboronic acid
Uniqueness
2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid is unique due to its specific arrangement of chlorine and fluorine atoms on the phenyl ring and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H7ClF2O2 |
---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C9H7ClF2O2/c1-9(12,8(13)14)5-2-3-7(11)6(10)4-5/h2-4H,1H3,(H,13,14) |
InChI Key |
ITELVXABVMXUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)(C(=O)O)F |
Origin of Product |
United States |
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